molecular formula C20H16N4O3 B3218412 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1189899-61-3

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B3218412
CAS No.: 1189899-61-3
M. Wt: 360.4
InChI Key: KLUFSJKZAKARFW-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core linked to a 1,2,4-oxadiazole ring substituted with a 3-ethoxyphenyl group. The pyridazinone moiety is known for its role in medicinal chemistry, often associated with enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-2-26-16-10-6-7-14(13-16)19-21-20(27-23-19)18-17(25)11-12-24(22-18)15-8-4-3-5-9-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUFSJKZAKARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The pyridazinone core can be introduced via a condensation reaction with a suitable hydrazine derivative. Reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridazinone core may also play a role in binding to biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Modifications on the Oxadiazole Ring
2.1.1. 3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-Phenylpyridazin-4(1H)-One
  • Key Difference : Chlorine atom replaces the ethoxy group.
  • Molecular weight: 350.76 (vs. ~362.3 for the ethoxy analog). Reduced lipophilicity compared to the ethoxy derivative may affect bioavailability .
2.1.2. 1-(3-Methylphenyl)-3-{3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}-Pyridazin-4(1H)-One
  • Key Differences: 3-Methylphenyl on the pyridazinone ring (vs. phenyl in the target compound). Trifluoromethyl (-CF₃) on the oxadiazole phenyl ring (vs. ethoxy).
  • Methyl substitution on pyridazinone introduces steric effects, possibly altering target interactions .
2.2. Core Scaffold Variations
2.2.1. 3-[1-(3-Ethynylphenyl)-1H-Pyrazol-5-yl]-1-Phenylpyridazin-4(1H)-One
  • Key Difference : Pyrazole replaces the oxadiazole ring.
  • Impact: Pyrazole’s aromaticity and hydrogen-bonding capability may enhance interactions with biological targets (e.g., kinases).
2.2.2. 5-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Aniline Derivatives
  • Key Difference: Aniline group replaces pyridazinone.
  • Impact: Enhanced hydrogen-bonding capacity via the -NH₂ group.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O2C_{19}H_{18}N_4O_2 with a molecular weight of approximately 342.37 g/mol. The structure features a pyridazine ring fused to an oxadiazole moiety, which is known for its role in various biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H18N4O2C_{19}H_{18}N_4O_2
Molecular Weight342.37 g/mol
CAS Number[insert CAS number]

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several oxadiazole derivatives, the compound demonstrated an effective Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 2.

Table 2: Antibacterial Activity Results

CompoundMIC (μg/mL)Bacterial Strain
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one15Staphylococcus aureus
20Escherichia coli

Anticancer Activity

Oxadiazoles have also been investigated for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Effects

A recent study showed that the compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins.

Table 3: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HCT116 (Colon Cancer)12Cell cycle arrest and apoptosis

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleophiles in biological systems.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Cell Signaling Pathways : It could modulate signaling pathways associated with cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

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